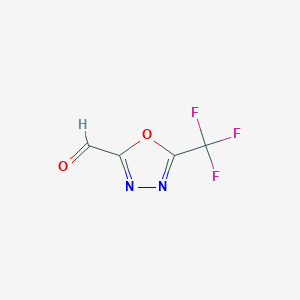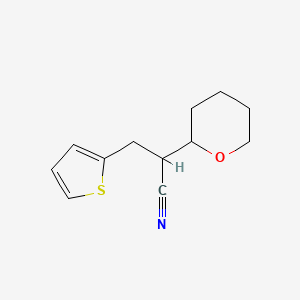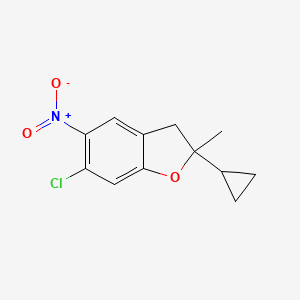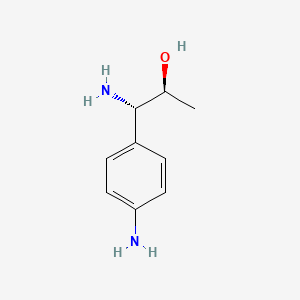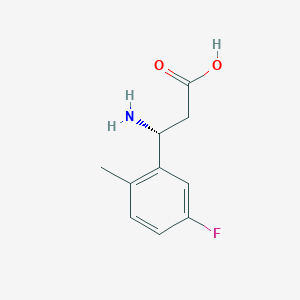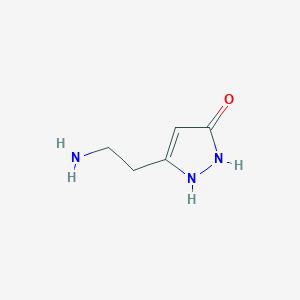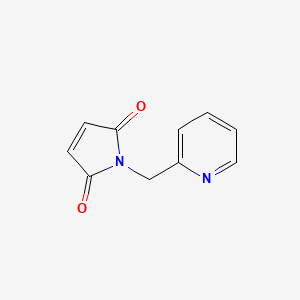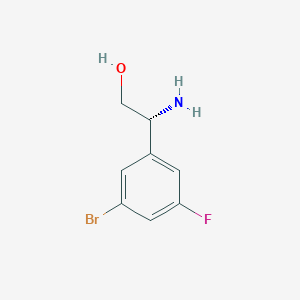
(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and halogen substituents on the aromatic ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoroaniline.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The halogen substituents on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL
- ®-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-OL
Uniqueness
®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL is unique due to the specific combination of bromine and fluorine substituents, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
IFFYQONBWGTGIG-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Br)[C@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)




![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)
